![molecular formula C9H19BN2O4 B12407659 [(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid](/img/structure/B12407659.png)
[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid is a boronic acid derivative with significant potential in various scientific disciplines. Boronic acids are known for their versatility as synthetic intermediates and their applications in medicinal chemistry, structural biology, and materials science . This compound, in particular, is a peptide-boronic acid, which means it has applications as a protease inhibitor and covalent ligand in structural biology .
Preparation Methods
The synthesis of [(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid can be achieved through a building-block approach. This method involves the conversion of Fmoc-protected natural amino acids with orthogonal side-chain protection into their corresponding boron analogues in three simple steps . The coupling of amino acids or other building blocks with α-aminoboronates allows the creation of hybrid molecules with significant potential in various scientific disciplines .
Chemical Reactions Analysis
[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction may yield boronic alcohols.
Scientific Research Applications
[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid involves its interaction with specific molecular targets and pathways. As a boronic acid derivative, it can form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective protease inhibitor, as it can bind to the active site of proteases and inhibit their activity .
Comparison with Similar Compounds
[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid can be compared with other similar compounds, such as:
Bortezomib: The first FDA-approved peptide-boronic acid and proteasome inhibitor.
Ixazomib: Another FDA-approved peptide-boronic acid with similar applications.
The uniqueness of this compound lies in its specific structure and the potential for creating hybrid molecules with significant applications in various scientific disciplines .
Properties
Molecular Formula |
C9H19BN2O4 |
|---|---|
Molecular Weight |
230.07 g/mol |
IUPAC Name |
[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid |
InChI |
InChI=1S/C9H19BN2O4/c1-2-3-4-5-9(14)12-7(10(15)16)6-8(11)13/h7,15-16H,2-6H2,1H3,(H2,11,13)(H,12,14)/t7-/m1/s1 |
InChI Key |
JFQHYAGISMLDGO-SSDOTTSWSA-N |
Isomeric SMILES |
B([C@@H](CC(=O)N)NC(=O)CCCCC)(O)O |
Canonical SMILES |
B(C(CC(=O)N)NC(=O)CCCCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12407576.png)
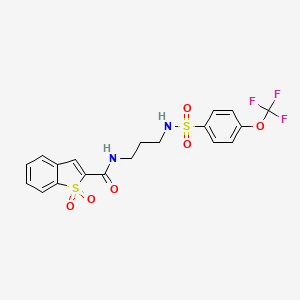
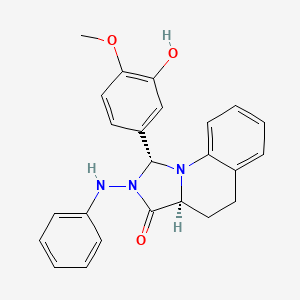

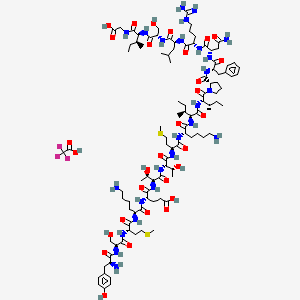
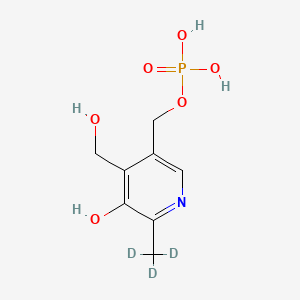

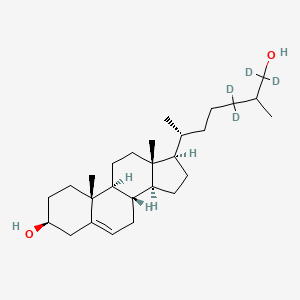
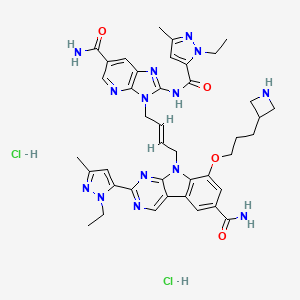
![9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide](/img/structure/B12407624.png)
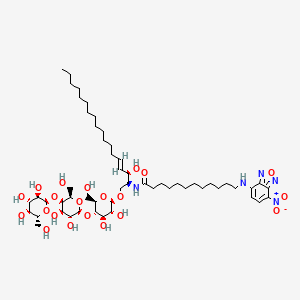
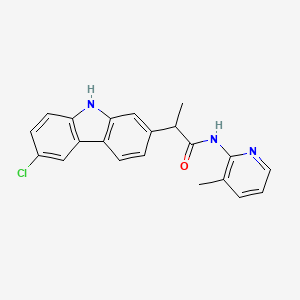
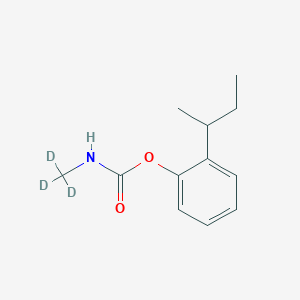
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12407649.png)
